
Goldtribromid
Übersicht
Beschreibung
It primarily exists as a dimer with the molecular formula Au2Br6, where two gold atoms are bridged by two bromine atoms . This compound is unique among gold halides due to its stability in the +3 oxidation state, unlike copper or silver complexes which typically persist in +1 or +2 oxidation states .
Wissenschaftliche Forschungsanwendungen
Katalysator in organischen Reaktionen
Goldtribromid wird als Katalysator in einer Vielzahl organischer Reaktionen verwendet . Es kann die Reaktion zwischen einer Enynal-Einheit und Carbonylverbindungen katalysieren, um eine sechsgliedrige cyclische Verbindung zu bilden .
Nucleophile Substitutionsreaktionen
Eine weitere katalytische Verwendung von this compound liegt in der nucleophilen Substitutionsreaktion von propargylischen Alkoholen . Der Goldkomplex wirkt als Alkohol-aktivierendes Mittel, um die Substitution zu erleichtern .
Testreagenz für Ketamin
This compound kann als Testreagenz für das Vorhandensein von Ketamin verwendet werden . Diese Anwendung ist besonders nützlich in der Forensik zur Detektion von illegalen Substanzen.
Synthese von Gold-Nanopartikeln
This compound dient als Ausgangsmaterial bei der Herstellung von Gold-Nanopartikeln . Diese Nanopartikel haben Anwendungen in verschiedenen Bereichen, darunter Elektronik, Medizin und Materialwissenschaften.
Katalysator für die dehydrogenative Kupplung
This compound kann als Katalysator für die dehydrogenative Kupplung von Aminen und Phenylglyoxal-Derivaten zur Synthese von α-Ketoamid verwendet werden .
Chemoselektive Annulation von Isocyanaten
This compound kann für die chemoselektive Annulation von Isocyanaten mit 2H-Azirin verwendet werden
Wirkmechanismus
Target of Action
Gold tribromide, also known as gold bromide (AuBr3), primarily targets the formation of gold nanoparticles and various organogold compounds . It is also used as a catalyst in certain chemical reactions . In the field of organic synthesis, gold tribromide has been found to catalyze the nucleophilic substitution reaction of propargylic alcohols .
Mode of Action
Gold tribromide interacts with its targets through its unique chemical structure. It exists as a dimer with the molecular formula Au2Br6, where two gold atoms are bridged by two bromine atoms . This structure allows gold tribromide to act as a catalyst in various chemical reactions. For instance, in the nucleophilic substitution reaction of propargylic alcohols, the gold complex serves as an alcohol-activating agent to facilitate the substitution .
Biochemical Pathways
It is known that gold tribromide can be used as a precursor to synthesize gold nanoparticles . These nanoparticles have numerous applications in biochemical pathways, particularly in the field of nanomedicine.
Pharmacokinetics
It is known that the pharmacokinetics of gold nanoparticles, which can be synthesized using gold tribromide, depend on particle size, shape, surface charge, surface modification, and route of exposure .
Result of Action
The primary result of gold tribromide’s action is the formation of gold nanoparticles and various organogold compounds . These products have numerous applications in fields such as nanomedicine, catalysis, and organic synthesis.
Action Environment
The action of gold tribromide is influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, the most common synthesis method of gold tribromide involves heating gold and excess liquid bromine at 140 °C . Additionally, the halide-exchange reaction of gold (III) chloride with hydrobromic acid can also be used to synthesize gold tribromide .
Biochemische Analyse
Biochemical Properties
It is known that Gold Tribromide exhibits square planar coordination geometry . This suggests that it could potentially interact with enzymes, proteins, and other biomolecules in a biochemical context. Specific interactions with biomolecules have not been reported in the literature.
Molecular Mechanism
It is known that Gold Tribromide contains one long and two short gold-bromine bonds . This unique structure could potentially influence its interactions at the molecular level. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.
Vorbereitungsmethoden
Gold bromide can be synthesized through several methods:
- The most common method involves heating gold with excess liquid bromine at 140°C:
Direct Reaction with Bromine: 2Au+3Br2→Au2Br6
Eigenschaften
IUPAC Name |
tribromogold | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.3BrH/h;3*1H/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWPJGBVJCTEBJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Au](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuBr3 | |
| Record name | gold tribromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gold_tribromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065025 | |
| Record name | Gold bromide (AuBr3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10294-28-7 | |
| Record name | Gold tribromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gold tribromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold bromide (AuBr3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gold bromide (AuBr3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gold tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)
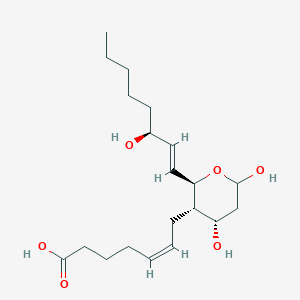

![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)
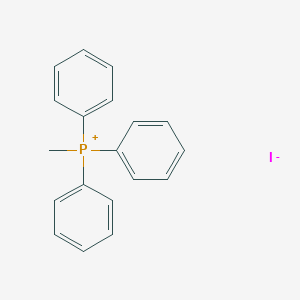
![3-Methyl-N-[2-(vinyloxy)ethyl]butanamide](/img/structure/B127265.png)

![Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate](/img/structure/B127278.png)

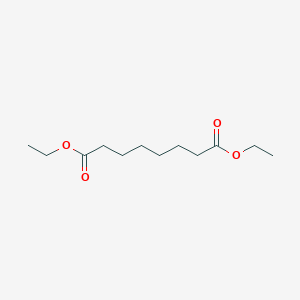
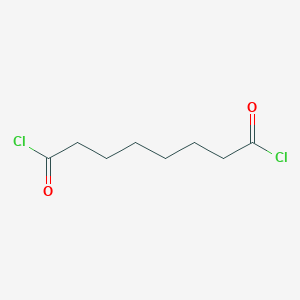
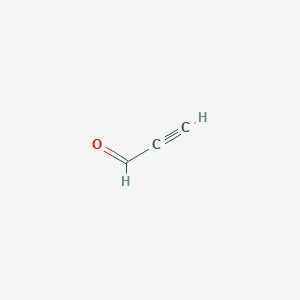
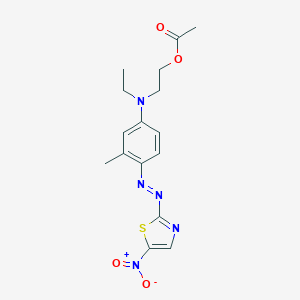
![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)
